N1-(2-(1H-Pyrazol-1-yl)ethyl)ethane-1,2-diamine
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Overview
Description
N1-(2-(1H-Pyrazol-1-yl)ethyl)ethane-1,2-diamine is a compound that features a pyrazole ring attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1H-Pyrazol-1-yl)ethyl)ethane-1,2-diamine typically involves the reaction of 1H-pyrazole with ethane-1,2-diamine under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by nucleophilic substitution with ethane-1,2-diamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1H-Pyrazol-1-yl)ethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N1-(2-(1H-Pyrazol-1-yl)ethyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-(1H-Pyrazol-1-yl)ethyl)ethane-1,2-diamine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with active sites through hydrogen bonding or hydrophobic interactions, while the ethane-1,2-diamine moiety can form coordination complexes with metal ions .
Comparison with Similar Compounds
Similar Compounds
N1-(2-(1H-Imidazol-1-yl)ethyl)ethane-1,2-diamine: Similar structure but with an imidazole ring instead of a pyrazole ring.
N1-(2-(1H-Pyrrol-1-yl)ethyl)ethane-1,2-diamine: Contains a pyrrole ring instead of a pyrazole ring.
Uniqueness
N1-(2-(1H-Pyrazol-1-yl)ethyl)ethane-1,2-diamine is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C7H14N4 |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
N'-(2-pyrazol-1-ylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H14N4/c8-2-4-9-5-7-11-6-1-3-10-11/h1,3,6,9H,2,4-5,7-8H2 |
InChI Key |
NPZAACUQZSHWCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCNCCN |
Origin of Product |
United States |
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